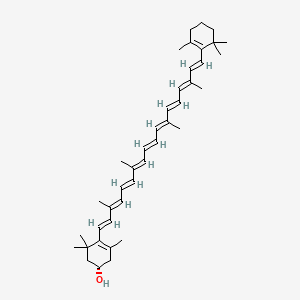

(3S)-beta-Cryptoxanthin

Description

Properties

IUPAC Name |

(1S)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMASLKHVQRHNES-GMKWGACXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@@H](CC2(C)C)O)C)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659315 |

Source

|

| Record name | (3S)-beta,beta-Caroten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200446-88-3 |

Source

|

| Record name | Cryptoxanthin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200446883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-beta,beta-Caroten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOXANTHIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IJP7J5923 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of β-Cryptoxanthin

Abstract

β-Cryptoxanthin is a prominent xanthophyll carotenoid found in various fruits and vegetables, recognized for its role as a pro-vitamin A nutrient and a potent antioxidant. Its biological efficacy is intrinsically linked to its precise molecular architecture. This technical guide offers a comprehensive examination of the chemical structure and stereochemistry of β-cryptoxanthin, designed for researchers, scientists, and professionals in drug development. We will deconstruct its core C40 backbone, analyze the critical stereochemical features that define its three-dimensional identity, and detail the analytical methodologies required for its unambiguous characterization. A central focus will be placed on the absolute configuration of the naturally predominant (3R)-β-cryptoxanthin isomer, providing clarity on its relationship to its (3S) enantiomer and the significance of this chirality in a biological context.

Core Chemical Structure of β-Cryptoxanthin

Classification: A Monohydroxylated Xanthophyll

β-Cryptoxanthin belongs to the xanthophyll subclass of carotenoids, which are distinguished from carotenes by the presence of oxygen-containing functional groups. Structurally, it is a tetraterpenoid, signifying it is biosynthetically derived from eight isoprene units, resulting in a C40 backbone. It is closely related to β-carotene, differing only by the addition of a single hydroxyl (-OH) group, which imparts a greater polarity to the molecule.[1]

The Molecular Backbone: Polyene Chain and β-Ionone Rings

The fundamental structure of β-cryptoxanthin consists of two primary components:

-

Conjugated Polyene Chain: A long chain of alternating carbon-carbon single and double bonds forms the central backbone. This extensive system of conjugation is the chromophore responsible for the molecule's ability to absorb light in the blue-green region of the visible spectrum, resulting in its characteristic yellow-to-red color.[2]

-

β-Ionone Rings: The polyene chain is terminated at both ends by cyclic structures known as β-ionone rings. One of these rings is identical to those found in β-carotene.

The Defining Functional Group: The C3-Hydroxyl Group

The key feature that differentiates β-cryptoxanthin from β-carotene is the presence of a hydroxyl group located at the C3 position of one of the β-ionone rings.[1] This modification not only classifies it as a xanthophyll but also introduces a chiral center, which is fundamental to its stereochemistry and biological interactions. In nature, β-cryptoxanthin can exist in its free form or be esterified with fatty acids at this hydroxyl group.

Stereochemistry: Defining the 3D Architecture

The biological function of a molecule is dictated by its three-dimensional shape. For β-cryptoxanthin, two stereochemical aspects are paramount: the geometry of the polyene chain and the absolute configuration of the chiral C3 carbon.

Geometric Isomerism: The all-trans Polyene Chain

The multiple double bonds in the polyene chain can theoretically exist in either a cis or trans configuration. However, the most thermodynamically stable and naturally abundant form of β-cryptoxanthin is the all-trans isomer. This linear arrangement is crucial for its insertion into biological membranes and for proper recognition by enzymes, such as β-carotene 15,15′-oxygenase 1 (BCO1), which cleaves the molecule to produce vitamin A.[3]

Absolute Configuration at the C3 Chiral Center

The substitution of the C3 carbon on the hydroxylated β-ionone ring with four different groups (a hydroxyl group, a hydrogen atom, C2, and C4 of the ring) creates a chiral center. This gives rise to two non-superimposable mirror images, known as enantiomers.

Clarification on (3S) vs. (3R) Isomers: While the topic specifies (3S)-β-cryptoxanthin, it is crucial for researchers to know that the overwhelmingly predominant isomer found in nature and dietary sources is (3R)-β-cryptoxanthin .[1][4][5] The (3S) isomer is its enantiomer and is not typically found in significant quantities naturally. Therefore, this guide will focus on the characterization of the natural (3R) form, as this is the isomer relevant to nearly all biological and clinical studies.

Assigning Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules: The absolute configuration is unambiguously assigned as 'R' (from the Latin Rectus, for right) or 'S' (from Sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8]

Protocol for CIP Assignment at C3 of β-Cryptoxanthin:

-

Identify the Chiral Center: Carbon-3, which is bonded to the -OH group.

-

Assign Priorities: Rank the four atoms/groups directly attached to the chiral center based on atomic number (higher number = higher priority).

-

Priority 1: The Oxygen atom of the hydroxyl group (-OH) (Atomic number 8).

-

Priority 2: The Carbon atom at C4 of the ring (bonded to C5, which is part of a double bond, giving it higher precedence than C2).

-

Priority 3: The Carbon atom at C2 of the ring (a methylene group, -CH2-).

-

Priority 4: The Hydrogen atom (-H) (Atomic number 1).

-

-

Orient the Molecule: Position the molecule so that the lowest priority group (Priority 4, the -H atom) is pointing away from the viewer (represented by a dashed bond).

-

Determine the Path: Trace the path from Priority 1 → Priority 2 → Priority 3. For the natural isomer of β-cryptoxanthin, this path proceeds in a clockwise direction.

-

Assign the Descriptor: A clockwise path corresponds to the R configuration. Therefore, the natural isomer is named (3R)-β,β-Caroten-3-ol .

Physicochemical and Spectroscopic Properties

The unique structural features of β-cryptoxanthin give rise to a distinct set of physicochemical properties that are essential for its extraction, identification, and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₅₆O | [1] |

| Molar Mass | 552.85 g/mol | [1] |

| IUPAC Name | (3R)-β,β-Caroten-3-ol | [1] |

| CAS Number | 472-70-8 | [1] |

| Appearance | Red crystalline solid | [1] |

| Melting Point | 169 °C (336 °F; 442 K) | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, carbon disulfide. | [1] |

| UV-Vis λmax | ~427, 455, 483 nm (in cyclohexane) | [9] |

The UV-Visible absorption spectrum is a hallmark of carotenoids. The characteristic three-peak spectrum arises from the electronic transitions within the conjugated polyene system.[2][9] The position and relative intensity of these peaks can provide initial identification and assess the isomeric purity (cis vs. trans).

Analytical Methodologies for Structural and Stereochemical Elucidation

Confirming the identity and, critically, the stereochemistry of β-cryptoxanthin requires a multi-faceted analytical approach. The choice of methodology is driven by the need to separate a complex molecule from its matrix and distinguish between closely related isomers.

General Protocol: Extraction and Saponification from a Plant Matrix

Causality: Carotenoids in plants are often present as fatty acid esters within a complex matrix of lipids and chlorophylls.[10] Saponification (alkaline hydrolysis) is a critical step to cleave these esters, yielding the free xanthophyll, and to remove interfering lipids, thereby simplifying subsequent chromatographic analysis.[11]

Step-by-Step Methodology:

-

Homogenization: Homogenize the sample material (e.g., papaya pulp, orange peel) with a suitable solvent system, typically acetone or an ethanol/hexane mixture, to extract the lipids and pigments.[11]

-

Extraction: Perform a liquid-liquid extraction, partitioning the carotenoids into an organic solvent like hexane or diethyl ether. Protect the sample from light and oxygen throughout to prevent degradation and isomerization.[10]

-

Saponification: Add a methanolic or ethanolic solution of potassium hydroxide (KOH) to the extract. Incubate the mixture (e.g., at room temperature overnight or gently heated) to hydrolyze the esters.

-

Washing & Neutralization: Wash the organic phase repeatedly with water to remove the soaps and residual alkali.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen. The resulting residue contains the free carotenoids.

Definitive Stereochemical Analysis

Once extracted and purified, a combination of advanced analytical techniques is required to confirm the absolute configuration.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating enantiomers.[12]

-

Principle: Chiral Stationary Phases (CSPs) contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. For xanthophylls, Pirkle-type or polysaccharide-based columns are often effective.[13][14][15]

-

Causality: The differential interaction energy between each enantiomer ((3R) and (3S)) and the chiral stationary phase allows for their physical separation, enabling quantification of enantiomeric purity.

-

-

Circular Dichroism (CD) Spectroscopy: This spectroscopic method provides direct information about the chirality of a molecule.

-

Principle: A chiral molecule absorbs left- and right-circularly polarized light differently. A CD spectrum is a plot of this difference in absorption versus wavelength.[16]

-

Causality: Enantiomers produce mirror-image CD spectra. Therefore, the CD spectrum of an unknown sample can be compared to that of an authentic (3R)-β-cryptoxanthin standard to definitively assign its absolute configuration.[17] This technique is exceptionally sensitive to the three-dimensional structure of the molecule.[18]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides structural confirmation.

-

Principle: LC separates the components of a mixture, which are then ionized and analyzed based on their mass-to-charge ratio.[19]

-

Causality: MS confirms the molecular weight (552.85 for β-cryptoxanthin) and provides fragmentation patterns that can help elucidate the structure, complementing the chromatographic data.[20]

-

Conclusion

The chemical identity of β-cryptoxanthin is defined not only by its C40 xanthophyll structure but, more critically, by its precise three-dimensional stereochemistry. The natural predominance of the all-trans, (3R) isomer is a result of specific biosynthetic pathways and is fundamental to its recognition and processing in biological systems, including its conversion to vitamin A. For researchers in nutrition, pharmacology, and drug development, understanding this stereochemical nuance is not merely academic; it is essential for the accurate interpretation of experimental data and for harnessing the full therapeutic potential of this vital micronutrient. The application of a rigorous analytical workflow, combining chiral chromatography with spectroscopic methods, is imperative for validating the stereochemical integrity of β-cryptoxanthin in any research or clinical application.

References

-

Khachik, F., & Carvalho, L. (2007). Partial Synthesis of (3R,6'R)-α-Cryptoxanthin and (3R)-β-Cryptoxanthin from (3R,3'R,6'R)-Lutein. Journal of Natural Products, 70(2), 230–236. Available at: [Link]

-

Khachik, F., & Carvalho, L. (2007). Partial synthesis of (3R,6'R)-alpha-cryptoxanthin and (3R)-beta-cryptoxanthin from (3R,3'R,6'R)-lutein. PubMed. Available at: [Link]

-

Ashenhurst, J. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. Available at: [Link]

-

Bone, R. A., Landrum, J. T., Hime, G. W., Cains, A., & Zamor, J. (1993). Stereochemistry of the human macular carotenoids. PubMed. Available at: [Link]

-

Khachik, F., et al. (2002). HPLC separation of a mixture of carotenoid standards on a chiral column. ResearchGate. Available at: [Link]

-

Bernstein, P. S., et al. (2002). Induced and Altered Circular Dichroism of Carotenoids Bound to Mammalian Xanthophyll Binding Proteins. Investigative Ophthalmology & Visual Science. Available at: [Link]

-

Khachik, F., et al. (1992). Stereochemistry of the human macular carotenoids. PubMed. Available at: [Link]

-

Rockwell, G., et al. (2025). Circular dichroism spectroscopy reveals multiple phytochrome photoproducts in equilibrium. PubMed Central. Available at: [Link]

-

Abu-Lafi, S., & Turujman, S. A. (1997). A chiral HPLC method for the simultaneous separation of configurational isomers of the predominant cis/trans forms of astaxanthin. PubMed. Available at: [Link]

-

Butnariu, M. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. OMICS International. Available at: [Link]

-

LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from: [Link]

-

Phenomenex. (n.d.). Basics of chiral HPLC. Available at: [Link]

-

Kumar, S. (2024). Spectroscopic Study of β-Carotene. International Journal for Multidisciplinary Research. Available at: [Link]

-

Thiageswaran, S. (2025). Carotenoid Pigments in Analytical Chemistry: Identification and Quantification Strategies. Separation Science. Available at: [Link]

-

Houssier, C., & Sauer, K. (1970). Circular dichroism and magnetic circular dichroism of the chlorophyll and protochlorophyll pigments. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). β-Cryptoxanthin. Retrieved from: [Link]

-

ResearchGate. (n.d.). Absorption and Circular Dichroism spectra. Available at: [Link]

-

USP. (2012). Beta Carotene. USP-NF. Available at: [Link]

-

Butnariu, M. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. ResearchGate. Available at: [Link]

-

Maoka, T. (2023). Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD). PubMed Central. Available at: [Link]

-

Du, X., et al. (n.d.). Optimized separation of astaxanthin stereoisomers from microbial sources using chiral HPLC. Analytical Methods (RSC Publishing). Available at: [Link]

-

Jones, G. A., et al. (2020). Circular dichroism, anisotropy and absorption spectroscopy of chlorophyll b in methanol and mixed methanol–water solutions. RSC Publishing. Available at: [Link]

-

Careri, M., et al. (2001). Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method. PubMed. Available at: [Link]

-

Burri, B. J. (2016). Absorption, metabolism, and functions of β-cryptoxanthin. Nutrition Reviews. Available at: [Link]

Sources

- 1. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]

- 2. ijfmr.com [ijfmr.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Partial synthesis of (3R,6'R)-alpha-cryptoxanthin and (3R)-beta-cryptoxanthin from (3R,3'R,6'R)-lutein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 9. uspnf.com [uspnf.com]

- 10. researchgate.net [researchgate.net]

- 11. omicsonline.org [omicsonline.org]

- 12. Stereochemistry of the human macular carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A chiral HPLC method for the simultaneous separation of configurational isomers of the predominant cis/trans forms of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Optimized separation of astaxanthin stereoisomers from microbial sources using chiral HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Circular dichroism, anisotropy and absorption spectroscopy of chlorophyll b in methanol and mixed methanol–water solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural food sources with high beta-cryptoxanthin content

An In-depth Technical Guide to Natural Food Sources with High Beta-Cryptoxanthin Content for Researchers and Drug Development Professionals

Abstract

Beta-cryptoxanthin, a prominent carotenoid xanthophyll, has garnered significant scientific interest due to its provitamin A activity and potential health-promoting properties, including its role as an antioxidant and its inverse association with the risk of certain chronic diseases. This technical guide provides a comprehensive overview of natural food sources rich in beta-cryptoxanthin, delves into its biosynthesis and metabolic pathways, and outlines robust analytical methodologies for its quantification. The content is tailored for researchers, scientists, and drug development professionals, offering a foundational understanding for future research and therapeutic applications.

Introduction to Beta-Cryptoxanthin

Beta-cryptoxanthin is a natural carotenoid pigment found in various fruits and vegetables. Structurally, it is a member of the xanthophyll class of carotenoids, which are characterized by the presence of hydroxyl groups. Unlike other common carotenoids such as beta-carotene and lycopene, beta-cryptoxanthin is a provitamin A carotenoid, meaning it can be converted by the body into retinol (vitamin A). Its unique chemical structure, featuring a single hydroxyl group, contributes to its distinct biological activities and metabolic fate.

Principal Natural Food Sources of Beta-Cryptoxanthin

The primary dietary sources of beta-cryptoxanthin are fruits and vegetables, with a particularly high concentration found in a select group of plant-based foods. The content of beta-cryptoxanthin can vary significantly depending on the cultivar, maturity, and growing conditions.

Table 1: High Beta-Cryptoxanthin Content in Various Food Sources

| Food Source | Beta-Cryptoxanthin Content (μ g/100g ) | Reference |

| Persimmon (Japanese) | 1447 - 2157 | |

| Papaya | 586 - 2060 | |

| Red Bell Peppers | 3840 | |

| Tangerine | 1140 | |

| Oranges | 116 | |

| Corn (Yellow) | 143 | |

| Watermelon | 87 | |

| Butternut Squash | 347 |

Note: Values can vary based on the specific variety and preparation method.

Biosynthesis and Metabolism of Beta-Cryptoxanthin

The biosynthesis of beta-cryptoxanthin in plants occurs within the plastids and follows the general carotenoid biosynthetic pathway. The process begins with the cyclization of lycopene to form beta-carotene. Subsequently, the enzyme beta-carotene hydroxylase introduces a hydroxyl group onto one of the beta-ionone rings of beta-carotene, yielding beta-cryptoxanthin.

In humans, the metabolism of beta-cryptoxanthin primarily involves its conversion to vitamin A. This conversion is facilitated by the enzyme beta-carotene 15,15'-monooxygenase (BCMO1) in the intestinal mucosa and other tissues. The bioavailability of beta-cryptoxanthin from food is influenced by several factors, including the food matrix, the presence of dietary fats, and individual genetic variations in the BCMO1 gene.

Caption: Metabolic pathway of beta-cryptoxanthin to vitamin A.

Analytical Methodologies for Quantification

Accurate quantification of beta-cryptoxanthin in food matrices is crucial for nutritional assessment and research. High-performance liquid chromatography (HPLC) is the most widely used and reliable method.

Experimental Protocol: HPLC Quantification of Beta-Cryptoxanthin

This protocol outlines a standard procedure for the extraction and quantification of beta-cryptoxanthin from a fruit or vegetable matrix.

Step 1: Sample Preparation

-

Homogenize a representative sample of the food source.

-

Weigh approximately 5 grams of the homogenized sample into a saponification flask.

Step 2: Saponification and Extraction

-

Add 50 mL of ethanol containing 0.1% ascorbic acid and 5 mL of 80% (w/v) potassium hydroxide.

-

Incubate in a shaking water bath at 70°C for 30 minutes to saponify lipids.

-

Cool the flask on ice and add 50 mL of deionized water.

-

Extract the carotenoids by adding 50 mL of a hexane:diethyl ether (1:1, v/v) mixture and shaking vigorously for 5 minutes.

-

Allow the phases to separate and collect the upper organic layer.

-

Repeat the extraction process two more times.

-

Pool the organic extracts and wash with deionized water until the washings are neutral to a phenolphthalein indicator.

-

Dry the extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

Step 3: HPLC Analysis

-

Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.

-

Detection: A photodiode array (PDA) detector set to monitor the absorbance at approximately 450 nm.

-

Quantification: Calculate the concentration of beta-cryptoxanthin by comparing the peak area of the sample to that of a certified beta-cryptoxanthin standard.

Caption: Experimental workflow for HPLC quantification of beta-cryptoxanthin.

Health Benefits and Mechanisms of Action

The biological activities of beta-cryptoxanthin extend beyond its role as a vitamin A precursor. Its potential health benefits are attributed to several mechanisms, including antioxidant activity and modulation of cellular signaling pathways.

-

Antioxidant Activity: Beta-cryptoxanthin can quench reactive oxygen species (ROS) and protect cells from oxidative damage. This antioxidant capacity is believed to contribute to its protective effects against chronic diseases.

-

Anti-inflammatory Effects: Studies have shown that beta-cryptoxanthin can inhibit the production of pro-inflammatory cytokines, potentially through the modulation of transcription factors such as NF-κB.

-

Cancer Prevention: Epidemiological studies have suggested an inverse association between dietary intake of beta-cryptoxanthin and the risk of certain cancers, particularly lung cancer. The proposed mechanisms include its antioxidant properties and its ability to modulate cell growth and differentiation.

-

Bone Health: Some research indicates that beta-cryptoxanthin may play a role in maintaining bone health by stimulating osteoblastic bone formation and inhibiting osteoclastic bone resorption.

Future Directions and Drug Development

The diverse biological activities of beta-cryptoxanthin make it a promising candidate for further research and potential therapeutic applications. Future studies should focus on elucidating the precise molecular mechanisms underlying its health benefits. For drug development professionals, understanding the bioavailability and metabolic fate of beta-cryptoxanthin is critical for designing effective delivery systems and exploring its potential as a standalone therapeutic agent or as an adjunct to existing therapies.

References

-

U.S. Department of Agriculture, Agricultural Research Service. FoodData Central, 2019. [Link]

- Sommerburg, O., de Pee, S., & van der A, D. (2012). Serum 25-hydroxyvitamin D and β-cryptoxanthin and risk for developing colon and rectal cancer. Cancer Epidemiology, Biomarkers & Prevention, 21(10), 1845–1853.

- Sugiura, M., Nakamura, M., Ogawa, K., & Yano, M. (2011). High-serum carotenoids are associated with lower risk for developing type 2 diabetes among Japanese subjects: the Mikkabi cohort study. BMJ Open Diabetes Research & Care, 3(1), e000069.

- Mounsey, A., & Key, T. J. (2011). Plasma carotenoids and breast cancer risk in the European Prospective Investigation into Cancer and Nutrition (EPIC). Cancer Epidemiology, Biomarkers & Prevention, 20(12), 2622–2631.

The Biosynthesis of β-Cryptoxanthin in Citrus Fruits: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biosynthetic pathway of β-cryptoxanthin, a prominent provitamin A carotenoid, in citrus fruits. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core biochemical reactions, enzymatic players, and regulatory networks that govern the accumulation of this valuable phytonutrient. Beyond a mere recitation of facts, this guide offers insights into the causality of experimental choices and provides robust, self-validating protocols for practical application in the laboratory.

Introduction: The Significance of β-Cryptoxanthin in Citrus

Citrus fruits are a major dietary source of carotenoids, a class of pigments responsible for their vibrant yellow, orange, and red hues[1][2]. Among these, β-cryptoxanthin, a xanthophyll, holds significant nutritional value due to its pro-vitamin A activity and potent antioxidant properties[3]. Its accumulation varies considerably among different citrus species and even between the peel and pulp of the same fruit, with mandarins (Citrus reticulata) and their hybrids typically exhibiting higher concentrations than sweet oranges (Citrus sinensis)[3]. Understanding the intricate molecular machinery that drives the synthesis of β-cryptoxanthin is paramount for developing strategies to enhance its content in citrus varieties, thereby improving their nutritional and commercial value.

The Core Biosynthetic Pathway: From Geranylgeranyl Diphosphate to β-Cryptoxanthin

The journey to β-cryptoxanthin begins with the general isoprenoid pathway, culminating in the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP). From this critical juncture, a series of dedicated enzymatic steps, localized within the plastids, channel intermediates towards the synthesis of various carotenoids.

The initial committed step in carotenoid biosynthesis is the condensation of two GGPP molecules to form the first colorless C40 carotenoid, phytoene. This reaction is catalyzed by phytoene synthase (PSY) . Subsequently, a series of desaturation and isomerization reactions convert phytoene into the red-colored lycopene. These steps are mediated by phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , and carotenoid isomerase (CRTISO) [4].

The cyclization of lycopene represents a crucial branch point in the pathway. The formation of β-carotene, the direct precursor to β-cryptoxanthin, is catalyzed by lycopene β-cyclase (β-LCY) [1][4]. This enzyme introduces two β-rings at both ends of the linear lycopene molecule.

The final and defining step in the synthesis of β-cryptoxanthin is the hydroxylation of one of the β-rings of β-carotene. This reaction is catalyzed by β-carotene hydroxylase (β-CHX) [1][5]. The addition of a hydroxyl group transforms the non-polar β-carotene into the more polar xanthophyll, β-cryptoxanthin.

Further enzymatic modifications can occur downstream of β-cryptoxanthin. The second β-ring can be hydroxylated by β-CHX to form zeaxanthin. Zeaxanthin can then be epoxidized by zeaxanthin epoxidase (ZEP) to produce violaxanthin[4][5]. Conversely, violaxanthin de-epoxidase (VDE) can convert violaxanthin back to zeaxanthin under high-light conditions.

The catabolism of β-cryptoxanthin is also a key regulatory point. Carotenoid cleavage dioxygenases (CCDs) , such as CCD1 and CCD4, can cleave β-cryptoxanthin to produce apocarotenoids, including the C30 pigment β-citraurin, which contributes to the reddish color of some citrus peels[4][6].

Below is a diagram illustrating the biosynthetic pathway leading to β-cryptoxanthin and its subsequent conversions.

Caption: Biosynthetic pathway of β-cryptoxanthin in citrus.

Regulation of β-Cryptoxanthin Accumulation

The final concentration of β-cryptoxanthin in citrus fruits is a result of a finely tuned balance between biosynthesis, catabolism, and storage. The primary level of regulation occurs at the transcriptional level, with the expression of carotenoid biosynthesis genes being highly coordinated and developmentally regulated[5].

Studies comparing high- and low-β-cryptoxanthin accumulating citrus varieties have revealed that the expression levels of key genes are critical determinants. For instance, in Satsuma mandarin, which accumulates high levels of β-cryptoxanthin, the expression of upstream genes like PSY, PDS, ZDS, and β-LCY is generally higher compared to Valencia orange, which accumulates more violaxanthin. Conversely, the expression of downstream genes such as β-CHX and ZEP is comparatively lower in Satsuma mandarin. This transcriptional landscape favors the accumulation of β-carotene and its subsequent conversion to β-cryptoxanthin, while limiting its further conversion to zeaxanthin and violaxanthin.

Environmental factors also play a significant role in modulating β-cryptoxanthin content. Cultivation conditions, such as open-field versus greenhouse, and the timing of harvest have been shown to impact its accumulation. Higher temperatures during the later stages of fruit maturation can enhance the accumulation of β-carotene and its derivatives in some varieties[1].

Quantitative Data on β-Cryptoxanthin Content in Citrus

The concentration of β-cryptoxanthin varies significantly across different citrus species and tissues. The following tables summarize representative data from published studies.

Table 1: β-Cryptoxanthin Content in the Peel and Flesh of Citrus unshiu (Satsuma Mandarin) Harvested in November.

| Cultivation Condition | Tissue | β-Cryptoxanthin Content (mg/100g fresh weight) |

| Greenhouse | Peel | 0.89 |

| Flesh | 0.45 | |

| Open Field | Peel | 1.12 |

| Flesh | 0.35 |

Table 2: Carotenoid Composition (μg/g Fresh Weight) in the Pulp of Different Mature Citrus Varieties.

| Carotenoid | 'Valencia' Orange | Red-Fleshed 'Cara Cara' Orange |

| β-Cryptoxanthin | Present (part of β,β-xanthophylls) | Present (part of β,β-xanthophylls) |

| β-Carotene | 0.1 - 0.4[1] | 0.6 - 2.9[1] |

| Lycopene | Absent | up to 8.3[1] |

| β,β-Xanthophylls (total) | 7.5 - 8.5[1] | Lower than 'Valencia' |

Experimental Protocols

To facilitate research in this area, this section provides detailed, step-by-step methodologies for the extraction and analysis of β-cryptoxanthin and the analysis of gene expression.

Protocol 1: Extraction of Carotenoids from Citrus Tissues

This protocol is adapted from established methods for carotenoid extraction from citrus peel and pulp[7][8].

Materials:

-

Fresh citrus fruit (peel and pulp separated)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (HPLC grade)

-

Petroleum ether (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Amber-colored glassware

Procedure:

-

Freeze approximately 5 g of citrus tissue (peel or pulp) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to an amber-colored flask.

-

Add 50 mL of acetone and stir continuously for 30 minutes at room temperature, protected from light.

-

Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.

-

Repeat the extraction of the residue with 25 mL of acetone until the tissue becomes colorless.

-

Combine the acetone extracts and transfer to a separatory funnel.

-

Add 50 mL of a 1:1 (v/v) mixture of petroleum ether and diethyl ether to the separatory funnel.

-

Add 100 mL of saturated NaCl solution to facilitate phase separation.

-

Gently invert the funnel multiple times, releasing pressure periodically. Allow the layers to separate.

-

Collect the upper ether layer containing the carotenoids.

-

Wash the ether phase twice with 100 mL of distilled water to remove residual acetone.

-

Dry the ether extract by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the carotenoid residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl tert-butyl ether).

-

Store the extract at -20°C in an amber vial under a nitrogen atmosphere until analysis.

Protocol 2: HPLC Analysis of β-Cryptoxanthin

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of carotenoids[9][10][11].

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Methanol/Methyl tert-butyl ether (MTBE)/Water (83:15:2, v/v/v)[11].

-

Mobile Phase B: Methanol/MTBE/Water (8:90:2, v/v/v)[11].

-

Gradient:

-

0-20 min: 100% A

-

20-40 min: Linear gradient to 100% B

-

40-50 min: 100% B

-

50-60 min: Return to 100% A and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: PDA detector scanning from 250-600 nm, with chromatograms extracted at 450 nm for β-cryptoxanthin.

Quantification:

-

Prepare a standard curve using a certified β-cryptoxanthin standard of known concentration.

-

Identify β-cryptoxanthin in the sample chromatogram by comparing its retention time and absorption spectrum with the standard.

-

Quantify the amount of β-cryptoxanthin in the sample by integrating the peak area and interpolating from the standard curve.

Caption: Workflow for carotenoid extraction and HPLC analysis.

Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol provides a general framework for analyzing the expression of carotenoid biosynthesis genes[2][12][13].

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from citrus tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. Primer Design and Validation:

-

Design gene-specific primers for the target genes (PSY, PDS, ZDS, β-LCY, β-CHX, ZEP) and a suitable reference gene (e.g., actin or ubiquitin) using primer design software.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

3. RT-qPCR Reaction:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile:

-

Initial denaturation (e.g., 95°C for 5 min).

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 s).

-

Annealing/Extension (e.g., 60°C for 1 min).

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method[12].

-

Normalize the expression of the target genes to the expression of the reference gene.

-

Compare the relative expression levels between different samples (e.g., different citrus varieties or tissues).

Conclusion

The biosynthesis of β-cryptoxanthin in citrus fruits is a complex, multi-step process governed by a suite of specific enzymes and regulated primarily at the level of gene expression. Understanding this pathway not only provides fundamental insights into plant biochemistry but also opens avenues for the targeted breeding and biotechnological enhancement of citrus crops for improved nutritional quality. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the intricacies of carotenoid metabolism and harnessing its potential for human health.

References

-

Ma, G., Zhang, L., Iida, K., Madono, Y., Yungyuen, W., Yahata, M., Yamawaki, K., & Kato, M. (2017). Identification and quantitative analysis of β-cryptoxanthin and β-citraurin esters in Satsuma mandarin fruit during the ripening process. Food Chemistry, 235, 137-144. [Link]

-

Lee, E. A., & Lee, J. H. (2006). Changes in β-Cryptoxanthin Contents of Citrus unshiu Markovich Fruits Ripened in Greenhouse versus Open field Cultivation. Journal of the Korean Society of Food Science and Nutrition, 35(8), 1061-1066. [Link]

-

Alquézar, B., Zacarías, L., & Rodrigo, M. J. (2024). Biochemical Characterization of New Sweet Orange Mutants Rich in Lycopene and β-Carotene Antioxidants. Antioxidants, 13(8), 987. [Link]

-

Ma, G., Zhang, L., Iida, K., Madono, Y., Yungyuen, W., Yahata, M., Yamawaki, K., & Kato, M. (2017). Identification and quantitative analysis of β-cryptoxanthin and β-citraurin esters in Satsuma mandarin fruit during the ripening process. Food Chemistry, 235, 137-144. [Link]

-

Petry, F. C., & Mercadante, A. Z. (2017). New Method for Carotenoid Extraction and Analysis by HPLC-DAD-MS/MS in Freeze-Dried Citrus and Mango Pulps. Journal of the Brazilian Chemical Society, 28(8), 1435-1444. [Link]

-

Zou, Y., Li, C., Chen, Y., Karagiannis, E., & Michailidis, M. (2024). Green Extraction Technologies for Carotenoid Recovery from Citrus Peel: Comparative Study and Encapsulation for Stability Enhancement. Foods, 13(3), 478. [Link]

-

Li, M., Li, Z., Wang, S., Wang, Y., Fu, J., & Liu, H. (2023). The Expression Profile of Genes Related to Carotenoid Biosynthesis in Pepper Under Abiotic Stress Reveals a Positive Correlation with Plant Tolerance. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Petry, F. C., & Mercadante, A. Z. (2017). New method for carotenoid extraction and analysis by HPLC-DAD-MS/MS in freeze-dried citrus and mango pulps. Journal of the Brazilian Chemical Society, 28(8), 1435-1444. [Link]

- Wilson, C. W., & Shaw, P. E. (1978). Method for extracting carotenoid pigments from citrus oils. U.S. Patent No. 4,126,709. Washington, DC: U.S.

-

Daood, H. G., Bencze, G., Palotas, G., Pek, Z., Sidikov, A., & Helyes, L. (2014). HPLC analysis of carotenoids from tomatoes using cross-linked C18 column and MS detection. Journal of chromatographic science, 52(9), 985–991. [Link]

-

Zhang, C., Wang, P., Liu, C., Lv, Z., Wang, X., & Wang, L. (2022). Transcriptome analysis reveals association of carotenoid metabolism pathway with fruit color in melon. BMC plant biology, 22(1), 1-17. [Link]

-

Murador, D. C., de Souza, M. C., & Mercadante, A. Z. (2019). Green Extraction Approaches for Carotenoids and Esters: Characterization of Native Composition from Orange Peel. Molecules (Basel, Switzerland), 24(23), 4363. [Link]

-

Bains, A., Dhaliwal, A., & Chawla, P. (2021). Simultaneous Determination of Carotenoids and Chlorophylls by the HPLC-UV-VIS Method in Soybean Seeds. Molecules, 26(8), 2235. [Link]

-

Salazar, J. A., Ruiz, D., & Egea, J. (2017). Gene expression analysis using qPCR of candidate genes related to carotenoid biosynthesis (LOX 2, CAD 1, DXP 1, CCD1 and CCD4); anthocyanin biosynthesis (MYB 10, bHLH, DFR, F3′5′H, UFGT and ANS), organic acid biosynthesis (NAD ME) and ripening date (NAC) linked to QTLs. ResearchGate. [Link]

-

Murador, D. C., de Souza, M. C., & Mercadante, A. Z. (2019). Green Extraction Approaches for Carotenoids and Esters: Characterization of Native Composition from Orange Peel. Molecules (Basel, Switzerland), 24(23), 4363. [Link]

-

Zhang, J., Liu, Y., Zhang, L., Wang, L., Xu, J., & Chen, C. (2025). A Study on the Cell Layer Patterns of a Citrus Periclinal Chimera Reveals β‐Cryptoxanthin Regulation in Citrus Fruits. The Plant Journal. [Link]

-

Cacciola, F., Giuffrida, D., & Dugo, P. (2013). MULTIPLE ANALYTICAL TECHNIQUES FOR CAROTENOID ANALYSIS IN CAPSICUM CULTIVARS. Shimadzu. [Link]

-

Cano, A., Alcaraz, O., & Acosta, M. (2023). Antioxidant Interactions between Citrus Fruit Carotenoids and Ascorbic Acid in New Models of Animal Cell Membranes. Antioxidants, 12(9), 1735. [Link]

-

Kato, M. (2015). Diversity in the carotenoid profiles and the expression of genes related to carotenoid accumulation among citrus genotypes. Breeding science, 65(1), 36-46. [Link]

-

Al-Farsi, M., & Al-Amri, A. (2019). Determination of the Optimum Extraction Conditions of Carotenoid Pigment from Orange Peel byResponse Surface Methodology. Journal of Materials and Environmental Science, 10(1), 52-60. [Link]

-

Nashilevitz, S., Shlomo, H., & Zuckerman, H. (2022). Coordinated transcriptional regulation of the carotenoid biosynthesis contributes to fruit lycopene content in high-lycopene. eScholarship.org. [Link]

Sources

- 1. Biochemical Characterization of New Sweet Orange Mutants Rich in Lycopene and β-Carotene Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Study on the Cell Layer Patterns of a Citrus Periclinal Chimera Reveals β‐Cryptoxanthin Regulation in Citrus Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Interactions between Citrus Fruit Carotenoids and Ascorbic Acid in New Models of Animal Cell Membranes | MDPI [mdpi.com]

- 4. Identification and quantitative analysis of β-cryptoxanthin and β-citraurin esters in Satsuma mandarin fruit during the ripening process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Green Extraction Approaches for Carotenoids and Esters: Characterization of Native Composition from Orange Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. shimadzu.com [shimadzu.com]

- 12. The Expression Profile of Genes Related to Carotenoid Biosynthesis in Pepper Under Abiotic Stress Reveals a Positive Correlation with Plant Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

The Molecular Sentinel: A Technical Guide to Beta-Cryptoxanthin's Role in Cancer Prevention

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanisms underpinning the cancer-preventive properties of beta-cryptoxanthin (BCX), a provitamin A carotenoid found in abundance in fruits and vegetables. Moving beyond epidemiological associations, we delve into the intricate signaling pathways and cellular processes modulated by BCX, offering a technical resource for researchers actively engaged in oncology and drug discovery. This document is designed to serve as a practical and theoretical framework for investigating and harnessing the therapeutic potential of this promising natural compound.

I. Introduction: Beta-Cryptoxanthin - A Carotenoid of Interest

Beta-cryptoxanthin is a xanthophyll carotenoid, structurally similar to beta-carotene, and is particularly abundant in foods such as persimmons, papayas, tangerines, and red peppers.[1] Epidemiological studies have consistently linked higher dietary intake and circulating levels of BCX with a reduced risk of several cancers, most notably lung cancer.[2] Unlike some other carotenoids, the chemopreventive effects of BCX appear to be multifaceted, extending beyond its provitamin A activity and antioxidant capacity. This guide will dissect the key molecular pathways that are emerging as central to BCX's anti-cancer efficacy.

II. Core Molecular Mechanisms of Beta-Cryptoxanthin in Cancer Prevention

Our current understanding points to several key signaling nodes and cellular processes that are significantly modulated by beta-cryptoxanthin. These mechanisms collectively contribute to the inhibition of carcinogenesis by affecting cell proliferation, survival, inflammation, and apoptosis.

A. Modulation of Pro-inflammatory Signaling: The NF-κB Pathway

Chronic inflammation is a well-established driver of tumorigenesis. Beta-cryptoxanthin has been shown to exert potent anti-inflammatory effects, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

In response to inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This liberates the NF-κB (p65/p50) dimer, allowing its translocation to the nucleus where it drives the transcription of pro-inflammatory genes. Beta-cryptoxanthin has been demonstrated to inhibit this cascade, leading to a reduction in the expression of inflammatory cytokines like TNF-α and IL-6.[4]

B. Regulation of Cell Survival and Proliferation: The PI3K/Akt and MAPK Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical for cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers. Beta-cryptoxanthin has been shown to negatively regulate these pathways.[3]

By inhibiting key components of these pathways, such as PI3K and Ras, beta-cryptoxanthin can effectively attenuate downstream signaling, leading to decreased cell proliferation and survival.[3]

C. Induction of Apoptosis and Cell Cycle Arrest

A crucial aspect of cancer prevention is the elimination of damaged or pre-cancerous cells through programmed cell death, or apoptosis. Beta-cryptoxanthin has been demonstrated to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3]

Mechanistically, BCX can modulate the expression of key regulatory proteins involved in both processes. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis. Furthermore, BCX can induce cell cycle arrest, often at the G0/G1 checkpoint, preventing the proliferation of aberrant cells.[3]

D. Regulation of Retinoic Acid Receptor (RAR) Signaling

As a provitamin A carotenoid, beta-cryptoxanthin can be converted to retinol and subsequently to retinoic acid, a potent signaling molecule that regulates gene expression through retinoic acid receptors (RARs). The RARβ gene, in particular, is often silenced in various cancers and acts as a tumor suppressor. Studies have shown that beta-cryptoxanthin can upregulate the expression of RARβ, thereby restoring this critical tumor-suppressive pathway.[3]

III. Quantitative Efficacy of Beta-Cryptoxanthin

The anti-cancer effects of beta-cryptoxanthin have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Beta-Cryptoxanthin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | BCX Concentration | Result | Reference |

| HCT116 | Colon | Proliferation | 10 µmol/L | Significant decrease in proliferation | [2] |

| HCT116 | Colon | Apoptosis (with Oxaliplatin) | 10 µmol/L | 61.02% apoptosis induction | [2] |

| Lung Cancer Cells | Lung | Growth | 1–20 µmol/L | Dose-dependent growth suppression | [3] |

Table 2: In Vivo Efficacy of Beta-Cryptoxanthin in Animal Models

| Animal Model | Cancer Type | BCX Dosage | Duration | Key Findings | Reference |

| Mice (NNK-induced) | Lung | 1 and 10 mg/kg of food | 18 weeks | 50-60% reduction in tumor multiplicity | [4] |

| Ferrets (smoke-exposed) | Lung Inflammation | 7.5 and 37.5 µg/kg body weight/day | 3 months | Significant decrease in squamous metaplasia and inflammation | [4] |

| Mice (HCT116 xenograft) | Colon | 10 µmol/L | - | Significant decrease in tumor volume | [5] |

IV. Experimental Protocols for Investigating Beta-Cryptoxanthin's Mechanisms

To facilitate further research into the molecular mechanisms of beta-cryptoxanthin, this section provides detailed, step-by-step methodologies for key experiments.

A. Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation

This protocol details the analysis of protein expression and phosphorylation status of key components in the PI3K/Akt and MAPK signaling pathways.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, A549) at a density of 1x10^6 cells in a 100 mm dish. Allow cells to adhere overnight. Treat cells with desired concentrations of beta-cryptoxanthin (e.g., 1, 5, 10, 20 µmol/L) or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).

-

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-Akt (Ser473), Akt, Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), p44/42 MAPK (Erk1/2), and β-actin (loading control).

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

-

B. Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with beta-cryptoxanthin.

-

Cell Preparation and Treatment: Seed cells in 6-well plates and treat with beta-cryptoxanthin as described for Western blot analysis.

-

Cell Harvest and Fixation:

-

Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software (e.g., FlowJo) to gate the cell populations and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

C. Apoptosis Assay using Annexin V/PI Staining

This protocol outlines the detection of apoptotic cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

-

Cell Culture and Treatment: Culture and treat cells with beta-cryptoxanthin as previously described.

-

Staining:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

D. NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to beta-cryptoxanthin treatment.

-

Cell Transfection and Treatment:

-

Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of beta-cryptoxanthin.

-

-

Luciferase Assay:

-

After the desired treatment period (e.g., 6-24 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[6][7]

-

E. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of target genes, such as RARβ, in response to beta-cryptoxanthin treatment.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated and control cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target gene (e.g., RARβ) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[8][9]

-

V. Conclusion and Future Directions

The evidence presented in this guide strongly supports the role of beta-cryptoxanthin as a potent cancer-preventive agent. Its ability to modulate multiple, interconnected signaling pathways highlights its potential as a multi-targeted therapeutic. The detailed protocols provided herein are intended to empower researchers to further elucidate the intricate molecular mechanisms of beta-cryptoxanthin and to explore its full therapeutic potential.

Future research should focus on:

-

Identifying the direct molecular targets of beta-cryptoxanthin.

-

Investigating the synergistic effects of beta-cryptoxanthin with existing chemotherapeutic agents.

-

Conducting well-designed clinical trials to translate the promising preclinical findings into human applications.

By continuing to unravel the molecular secrets of this natural compound, we can pave the way for novel strategies in the prevention and treatment of cancer.

VI. References

-

Lian, F., et al. (2018). Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models. Journal of Nutritional Biochemistry, 62, 1-13. [Link]

-

Liu, C., et al. (2011). β-Cryptoxanthin supplementation prevents cigarette smoke-induced lung inflammation, oxidative damage and squamous metaplasia in ferrets. Cancer Prevention Research, 4(8), 1255-1266. [Link]

-

Tufts University. (2016). Beta-cryptoxanthin, a carotenoid, inhibits nicotine-linked lung cancer development in mice. ScienceDaily. [Link]

-

San-Miguel, A., et al. (2015). β-Cryptoxanthin Synergistically Enhances the Antitumoral Activity of Oxaliplatin through ΔNP73 Negative Regulation in Colon Cancer. Clinical Cancer Research, 21(19), 4398-4409. [Link]

-

Burri, B. J. (2015). Absorption, metabolism, and functions of β-cryptoxanthin. Nutrition Reviews, 73(11), 791-803. [Link]

-

Smalley, K. S., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 15-23. [Link]

-

Crowley, L. C., et al. (2016). A protocol for apoptosis assay by flow cytometry using Annexin V staining method. Bio-protocol, 6(19), e1954. [Link]

-

Bio-Rad Antibodies. (n.d.). MAPK Antibodies. Retrieved January 25, 2026, from [Link]

-

Altogen Labs. (n.d.). HCT116 Xenograft Model. Retrieved January 25, 2026, from [Link]

-

Taylor, S. C., et al. (2019). Gene Expression Detection Assay for Cancer Clinical Use. Cancers, 11(8), 1195. [Link]

-

Paz, K., & Allen, I. C. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60643. [Link]

-

Kim, H. J., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1645, 29-37. [Link]

-

ResearchGate. (n.d.). IC 50 values of a Panel of Human Cancer Cell Lines Treated with Pure Compounds from the three Mesua species. Retrieved January 25, 2026, from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved January 25, 2026, from [Link]

-

Zangle, T. A., et al. (2015). In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. Proceedings of the National Academy of Sciences of the United States of America, 112(29), 8959-8964. [Link]

-

Reaction Biology. (n.d.). HCT-116: Subcutaneous colorectal cancer xenograft tumor model. Retrieved January 25, 2026, from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 25, 2026, from [Link]

-

Takara Bio. (n.d.). Gene expression quantification for cancer biomarkers. Retrieved January 25, 2026, from [Link]

-

UC San Diego Moores Cancer Center Flow Cytometry. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved January 25, 2026, from [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 25, 2026, from [Link]

-

InsideScientific. (2022). Protocol Preview: a Ferret Model of Respiratory Inflammation. Retrieved January 25, 2026, from [Link]

Sources

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Cryptoxanthin reduced lung tumor multiplicity and inhibited lung cancer cell motility by down-regulating nicotinic acetylcholine receptor α7 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-cryptoxanthin, a carotenoid, inhibits nicotine-linked lung cancer development in mice | Tufts Now [now.tufts.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene expression quantification for cancer biomarkers [takarabio.com]

(3S)-β-Cryptoxanthin as a Precursor to Vitamin A: A Technical Guide

Abstract

(3S)-β-Cryptoxanthin, a prominent dietary carotenoid, serves as a crucial precursor to vitamin A, an essential nutrient for a myriad of physiological processes. This technical guide provides a comprehensive overview of the biochemical conversion of β-cryptoxanthin to retinoids, the key enzymatic players involved, and the subsequent physiological roles of its metabolites. We delve into the superior bioavailability of β-cryptoxanthin compared to other provitamin A carotenoids and present detailed methodologies for its quantification and the assessment of related enzyme activities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of β-cryptoxanthin's role in human health and its potential therapeutic applications.

Introduction: The Significance of (3S)-β-Cryptoxanthin

Vitamin A is a group of fat-soluble retinoids, including retinol, retinal, and retinoic acid, that are vital for vision, immune function, cellular communication, and embryonic development.[1] The human body can obtain vitamin A from two primary dietary sources: preformed vitamin A from animal products and provitamin A carotenoids from plants.[1] Among the various provitamin A carotenoids, which include α-carotene, β-carotene, and β-cryptoxanthin, (3S)-β-cryptoxanthin has garnered significant attention due to its high bioavailability.[2][3][4]

β-Cryptoxanthin is a xanthophyll carotenoid abundant in fruits and vegetables such as tangerines, persimmons, oranges, and red peppers.[3][5] Observational and clinical studies have consistently demonstrated that β-cryptoxanthin from its food sources is more readily absorbed by the body compared to β-carotene.[2][3][6] This enhanced bioavailability suggests that β-cryptoxanthin-rich foods may be more effective sources of vitamin A than previously thought, making it a molecule of significant interest in nutrition and pharmacology.[2][3] Beyond its role as a vitamin A precursor, β-cryptoxanthin also functions as a potent antioxidant, protecting cells from oxidative damage.[2][5][7]

This guide will explore the intricate journey of (3S)-β-cryptoxanthin from dietary intake to its ultimate conversion into biologically active retinoids, highlighting the key enzymatic steps and their physiological implications.

Biochemical Conversion of (3S)-β-Cryptoxanthin to Vitamin A

The conversion of provitamin A carotenoids, including β-cryptoxanthin, into vitamin A is a complex enzymatic process primarily occurring in the intestine.[1] This metabolic pathway is predominantly governed by two key enzymes: β-carotene 15,15'-monooxygenase (BCO1) and β-carotene 9',10'-dioxygenase (BCO2).[5][8]

The Central Role of β-carotene 15,15'-monooxygenase (BCO1)

BCO1 is the primary enzyme responsible for the central cleavage of provitamin A carotenoids.[5][8] It symmetrically cleaves the β-carotene molecule at the central 15,15' double bond to yield two molecules of retinal.[8] In the case of β-cryptoxanthin, which has a similar structure to β-carotene but with an additional hydroxyl group, BCO1 catalyzes its cleavage to produce one molecule of retinal and one molecule of 3-hydroxyretinal. Retinal can then be reversibly reduced to retinol or irreversibly oxidized to retinoic acid.[1]

While β-cryptoxanthin is a substrate for BCO1, some studies suggest it may be a poorer substrate compared to β-carotene.[3] However, the superior bioavailability of β-cryptoxanthin from food sources often compensates for this, leading to a significant contribution to the body's vitamin A pool.[3]

The Alternative Pathway: β-carotene 9',10'-dioxygenase (BCO2)

BCO2 provides an alternative, asymmetric cleavage pathway for carotenoids.[8] This enzyme cleaves β-carotene at the 9',10' double bond to generate β-apo-10'-carotenal and β-ionone.[8] Similarly, BCO2 can act on β-cryptoxanthin, producing apo-10'-carotenoids.[9] While BCO1 is a cytoplasmic enzyme, BCO2 is located in the inner mitochondrial membrane.[10] It's important to note that the activity of human BCO2 has been a subject of debate, with some research suggesting it is inactive in humans.[11] However, other studies have shown that human BCO2 is indeed a catalytically competent enzyme.[12]

The products of BCO2 cleavage can be further metabolized. For instance, β-ionone can be converted to retinoic acid.[8] The physiological significance of the BCO2 pathway in humans and its contribution to the overall vitamin A status is an area of ongoing research.

Caption: Metabolic conversion of (3S)-β-cryptoxanthin to vitamin A.

Physiological Functions of β-Cryptoxanthin-Derived Retinoids

The conversion of β-cryptoxanthin to retinal and subsequently to retinoic acid is of paramount physiological importance. Retinoic acid is a potent signaling molecule that regulates gene expression by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[13]

Regulation of Gene Expression

The RAR/RXR heterodimers bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[13] This binding modulates the transcription of genes involved in a wide array of cellular processes, including:

-

Cellular differentiation and proliferation: Retinoic acid plays a critical role in the development and differentiation of various cell types.[1]

-

Immune function: It is essential for the normal functioning of the immune system.[1]

-

Embryonic development: Proper embryonic development is heavily dependent on precise retinoic acid signaling.[14][15]

Caption: Retinoic acid signaling pathway.

Bioavailability and Bioconversion: A Comparative Perspective

A key advantage of β-cryptoxanthin over other provitamin A carotenoids is its significantly higher bioavailability.[2][4] Several factors contribute to this:

-

Food Matrix: The food matrix in which carotenoids are present plays a crucial role in their release and absorption. Carotenoids in fruits, the primary source of β-cryptoxanthin, are generally more bioavailable than those in vegetables.[4]

-

Esterified Form: In many foods, β-cryptoxanthin exists in an esterified form, which appears to be efficiently hydrolyzed in the human body, and some studies suggest this form may have higher bioavailability and conversion to retinol.[2][4]

-

Molecular Structure: The chemical structure of β-cryptoxanthin itself may contribute to its more efficient absorption compared to β-carotene.[2]

Table 1: Apparent Bioavailability of Provitamin A Carotenoids Relative to β-Carotene

| Carotenoid | Relative Apparent Bioavailability (Compared to β-Carotene) | Reference |

| α-Carotene | 1.55 (55% higher) | [4] |

| β-Cryptoxanthin | 7.86 (686% higher) | [4] |

These data underscore the importance of including β-cryptoxanthin-rich foods in the diet to ensure adequate vitamin A status.

Experimental Protocols

Accurate quantification of β-cryptoxanthin and the assessment of the enzymatic activities of BCO1 and BCO2 are essential for research in this field.

Quantification of (3S)-β-Cryptoxanthin in Biological Samples

High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection is the gold standard for the simultaneous determination of various carotenoids, including β-cryptoxanthin, in biological matrices like plasma and tissues.[16]

Step-by-Step Methodology:

-

Sample Preparation (Plasma):

-

Thaw frozen plasma samples at room temperature.

-

To 200 µL of plasma, add 200 µL of ethanol containing an internal standard (e.g., β-apo-8'-carotenal) to precipitate proteins.

-

Vortex for 30 seconds.

-

Add 1 mL of hexane-dichloromethane (5:1, v/v) and vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step twice more.

-

Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

HPLC-PDA Analysis:

-

Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.

-

Detection: Monitor the eluent at approximately 450 nm, the wavelength of maximum absorbance for β-cryptoxanthin.

-

Quantification: Create a standard curve using pure (3S)-β-cryptoxanthin standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

-

Caption: Experimental workflow for β-cryptoxanthin quantification.

BCO1 and BCO2 Enzyme Activity Assays

Determining the enzymatic activity of BCO1 and BCO2 is crucial for understanding the metabolic conversion of β-cryptoxanthin. These assays typically involve incubating a protein source (e.g., tissue homogenate or recombinant enzyme) with the carotenoid substrate and then quantifying the resulting cleavage products.

Step-by-Step Methodology (In Vitro Assay):

-

Enzyme Source Preparation:

-

Homogenize tissue samples (e.g., intestinal mucosa, liver) in a suitable buffer.

-

Alternatively, use purified recombinant BCO1 or BCO2.

-

-

Reaction Mixture:

-

In a reaction tube, combine the enzyme source, β-cryptoxanthin substrate (solubilized with a detergent like Tween 40), and necessary co-factors (e.g., ferrous iron for BCO1).

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solvent like ethanol.

-

Extract the carotenoids and their cleavage products using a method similar to the one described for plasma quantification.

-

-

Product Analysis:

-

Analyze the extract using HPLC-PDA or LC-MS to identify and quantify the retinal, 3-hydroxyretinal, and/or apocarotenoid products.

-

Enzyme activity is typically expressed as the amount of product formed per unit of time per milligram of protein.

-

Conclusion and Future Directions

(3S)-β-Cryptoxanthin stands out among provitamin A carotenoids due to its exceptional bioavailability, making it a highly efficient precursor to vitamin A. Its conversion to retinoids, primarily through the action of BCO1, leads to the formation of retinoic acid, a critical regulator of gene expression with far-reaching physiological consequences. The antioxidant properties of β-cryptoxanthin further contribute to its health benefits.[2][5]

Future research should focus on several key areas:

-

Genetic variations in BCO1 and BCO2: Understanding how genetic polymorphisms in these enzymes affect the metabolism of β-cryptoxanthin in different populations.[1]

-

Clinical trials: Conducting more human intervention studies to definitively establish the health benefits of β-cryptoxanthin supplementation, particularly in relation to conditions like osteoporosis and certain cancers.[2][17]

-

Drug development: Exploring the potential of β-cryptoxanthin and its derivatives as therapeutic agents for diseases associated with vitamin A deficiency and oxidative stress.

A thorough understanding of the biochemistry and physiology of (3S)-β-cryptoxanthin is essential for harnessing its full potential in promoting human health and developing novel therapeutic strategies.

References

-

Sugiura, M. (2022). Preventive Effects of β-Cryptoxanthin, a Potent Antioxidant and Provitamin A Carotenoid, on Lifestyle-Related Diseases—A Central Focus on Its Effects on Non-Alcoholic Fatty Liver Disease (NAFLD). Antioxidants, 11(3), 559. [Link]

-

Burri, B. J. (2015). Absorption, metabolism, and functions of β-cryptoxanthin. Nutrition Reviews, 73(10), 677–689. [Link]

-

Turner, T., Burri, B. J., & La Frano, M. R. (2015). Beta-cryptoxanthin: A vitamin A-forming carotenoid. In Carotenoids: Nutrition, Analysis and Technology (pp. 149-166). Wiley-Blackwell. [Link]

-

Burri, B. J. (2014). Beta-cryptoxanthin as a source of vitamin A. Journal of the Science of Food and Agriculture, 94(11), 2179–2184. [Link]

-

Olmedilla-Alonso, B., Granado-Lorencio, F., & Blanco-Navarro, I. (2020). Dietary β-Cryptoxanthin and α-Carotene Have Greater Apparent Bioavailability Than β-Carotene in Subjects from Countries with Different Dietary Patterns. Nutrients, 12(4), 1143. [Link]

-

Minich, D. (2024). Beta-Cryptoxanthin for Women's Health. Dr. Deanna Minich. [Link]

-

Nutranews. (2016). Beta cryptoxanthin, an excellent source of vitamin A for the body. Nutranews. [Link]

-

National Institutes of Health Office of Dietary Supplements. (2021). Vitamin A and Carotenoids - Health Professional Fact Sheet. [Link]

-

Wikipedia. (2023). Carotenoid oxygenase. In Wikipedia. [Link]

-

Wang, X. D., et al. (2023). β-Cryptoxanthin Attenuates Cigarette-Smoke-Induced Lung Lesions in the Absence of Carotenoid Cleavage Enzymes (BCO1/BCO2) in Mice. Molecules, 28(3), 1383. [Link]

-

Healthline. (2022). Benefits of Beta Carotene and How to Get It. Healthline. [Link]

-

Cunningham, T. J., & Duester, G. (2015). Retinoic acid signaling pathways in development and diseases. Sub-cellular biochemistry, 70, 123–153. [Link]

-